molecular formula C7F7I B14011933 1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene CAS No. 1478-08-6

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene

Katalognummer: B14011933
CAS-Nummer: 1478-08-6
Molekulargewicht: 343.97 g/mol
InChI-Schlüssel: KRPNOQJVTIUPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7HIF6. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene can be synthesized through various methods, including:

    Halogen Exchange Reactions: One common method involves the halogen exchange reaction where a precursor compound, such as 1,2,3,4-tetrafluoro-5-bromo-6-(trifluoromethyl)benzene, is treated with an iodine source under specific conditions to replace the bromine atom with an iodine atom.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated aniline derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways, depending on its specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the iodine atom can facilitate its detection and imaging in biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms, iodine atom, and trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

1478-08-6

Molekularformel

C7F7I

Molekulargewicht

343.97 g/mol

IUPAC-Name

1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene

InChI

InChI=1S/C7F7I/c8-2-1(7(12,13)14)6(15)5(11)4(10)3(2)9

InChI-Schlüssel

KRPNOQJVTIUPHA-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1I)F)F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.